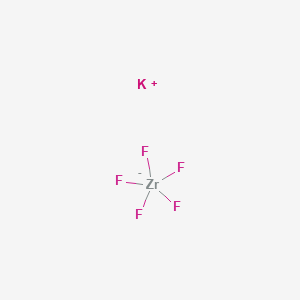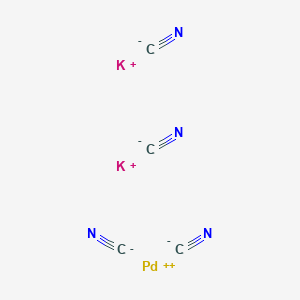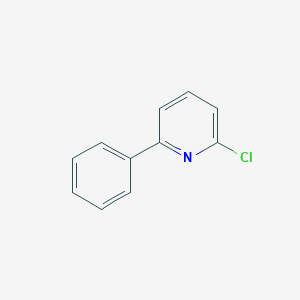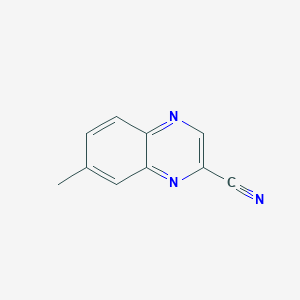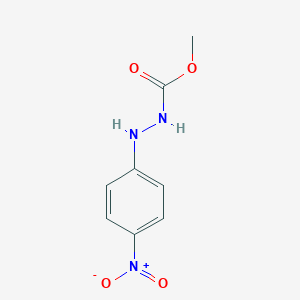![molecular formula C30H22 B081264 octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene CAS No. 14707-22-3](/img/structure/B81264.png)
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene is a unique compound belonging to the class of ortho-cyclophanes. It is characterized by its four aromatic moieties, two of which are held together in a quasi-parallel or cleft-shaped arrangement . This structural arrangement provides multiple coordination sites, making this compound an interesting subject for various chemical studies.
Preparation Methods
The synthesis of octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene typically involves several reaction steps, starting from anthracene. One common method is a one-pot, three-step synthesis of this compound N-methyl-5a,11a-dicarboximide employing 2,3-dibromo-N-methylmaleimide as an acetylene equivalent . This thermal reaction is simpler compared to sequential multi-step [4+2] cycloaddition routes. The Diels-Alder reaction is often employed in the synthesis of this compound, which involves the cycloaddition of anthracene with 1,2-dibromomaleic anhydride, followed by debromination and another cycloaddition step .
Chemical Reactions Analysis
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the electronic structure of this compound, affecting its reactivity.
Substitution: This compound can undergo substitution reactions, where different substituent groups are introduced to its aromatic rings.
Common reagents used in these reactions include silver ions (Ag+), which can coordinate with this compound at multiple sites . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene has several scientific research applications, including:
Chemistry: This compound is used as a model compound to study π-stacking and cation-π interactions.
Biology: Its unique structure allows it to interact with various biological molecules, making it a potential candidate for drug design and development.
Mechanism of Action
The mechanism by which octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene exerts its effects involves its ability to coordinate with metal ions, such as silver ions. This coordination modifies the electron density of this compound, thereby modulating its reactivity . The molecular targets and pathways involved include the π-stacking and cation-π interactions, which are stabilized by electron-donating groups and destabilized by electron-withdrawing groups .
Comparison with Similar Compounds
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene is unique due to its multiple coordination sites and the ability to stabilize multiple metal ions simultaneously. Similar compounds include other ortho-cyclophanes and polycyclic aromatic hydrocarbons. this compound’s quasi-parallel arrangement of aromatic rings and its ability to stabilize up to five silver ions simultaneously set it apart from other compounds .
Properties
CAS No. |
14707-22-3 |
|---|---|
Molecular Formula |
C30H22 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene |
InChI |
InChI=1S/C30H22/c1-2-10-18-17(9-1)25-19-11-3-4-12-20(19)26(18)30-28-23-15-7-5-13-21(23)27(29(25)30)22-14-6-8-16-24(22)28/h1-16,25-30H |
InChI Key |
CJQQDNYXMCQYND-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6C7=CC=CC=C7C4C8=CC=CC=C68 |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6C7=CC=CC=C7C4C8=CC=CC=C68 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


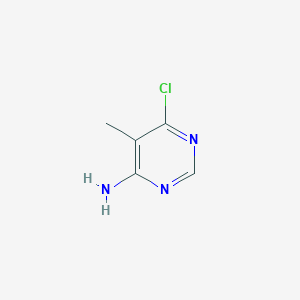
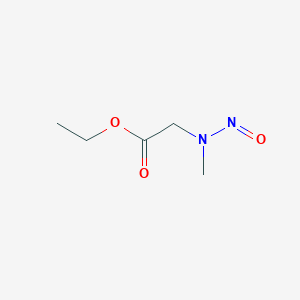
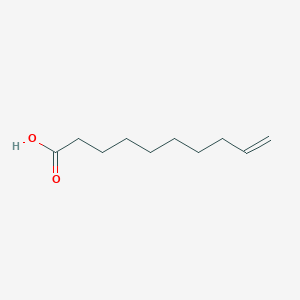
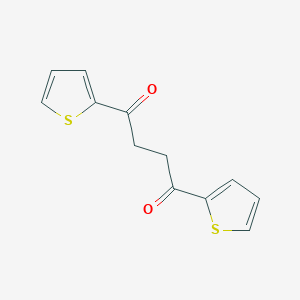

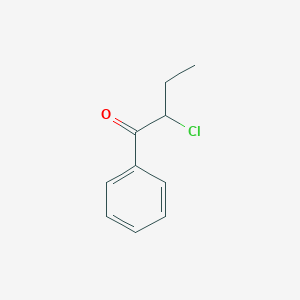
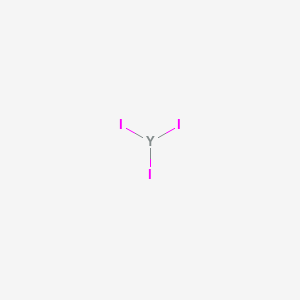
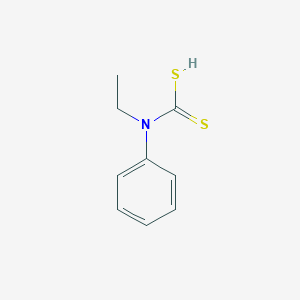
![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)
